molecular formula C9H7ClO2 B12888174 5-chloro-3-methylisobenzofuran-1(3H)-one CAS No. 60253-34-1

5-chloro-3-methylisobenzofuran-1(3H)-one

Katalognummer: B12888174
CAS-Nummer: 60253-34-1
Molekulargewicht: 182.60 g/mol
InChI-Schlüssel: JYLXFARUOBSRHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-3-methylisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methylisobenzofuran-1(3H)-one typically involves the chlorination of 3-methylisobenzofuran-1(3H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the chlorination process.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-3-methylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted isobenzofurans with various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 5-chloro-3-methylisobenzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary based on the compound’s structure and the biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-methylisobenzofuran-1(3H)-one: Lacks the chlorine substituent, leading to different reactivity and properties.

    5-bromo-3-methylisobenzofuran-1(3H)-one: Similar structure but with a bromine atom instead of chlorine, affecting its chemical behavior.

    5-chloro-3-ethylisobenzofuran-1(3H)-one: Contains an ethyl group instead of a methyl group, influencing its physical and chemical properties.

Uniqueness

5-chloro-3-methylisobenzofuran-1(3H)-one is unique due to the presence of both a chlorine atom and a methyl group on the isobenzofuran ring

Eigenschaften

CAS-Nummer

60253-34-1

Molekularformel

C9H7ClO2

Molekulargewicht

182.60 g/mol

IUPAC-Name

5-chloro-3-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H7ClO2/c1-5-8-4-6(10)2-3-7(8)9(11)12-5/h2-5H,1H3

InChI-Schlüssel

JYLXFARUOBSRHF-UHFFFAOYSA-N

Kanonische SMILES

CC1C2=C(C=CC(=C2)Cl)C(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.